molecular formula C6H10BNO2S B13937471 5-((Methylamino)methyl)thiophen-3-ylboronic acid

5-((Methylamino)methyl)thiophen-3-ylboronic acid

Cat. No.: B13937471
M. Wt: 171.03 g/mol
InChI Key: SRASSVCNDAHGFF-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C6H10BNO2S. This compound features a thiophene ring substituted with a boronic acid group and a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)thiophen-3-ylboronic acid typically involves the introduction of the boronic acid group onto a thiophene ring. One common method is the borylation of thiophene derivatives using boronic acid reagents. For instance, the reaction of a thiophene derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)thiophen-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)thiophen-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with hydroxyl groups on sugars, proteins, and other biomolecules, forming stable complexes that can be detected or utilized in further reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Thienylboronic acid: Similar structure but lacks the methylamino group.

    Thiophene-2-boronic acid: Another thiophene derivative with the boronic acid group at a different position.

    Phenylboronic acid: A simpler aromatic boronic acid without the thiophene ring.

Uniqueness

5-((Methylamino)methyl)thiophen-3-ylboronic acid is unique due to the presence of both the methylamino and boronic acid groups on the thiophene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C6H10BNO2S

Molecular Weight

171.03 g/mol

IUPAC Name

[5-(methylaminomethyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C6H10BNO2S/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3

InChI Key

SRASSVCNDAHGFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)CNC)(O)O

Origin of Product

United States

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